2,3-二肼基喹喔啉

描述

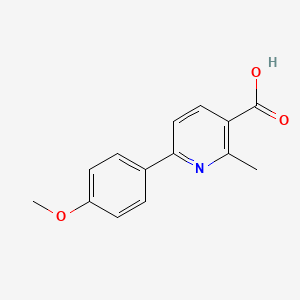

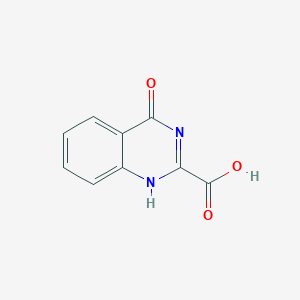

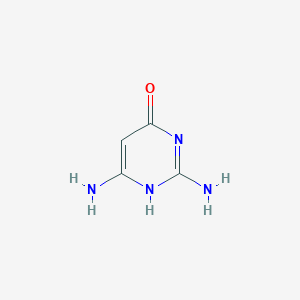

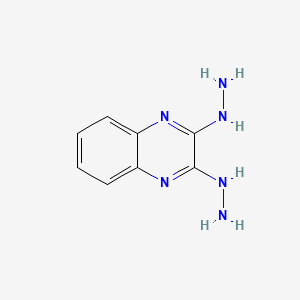

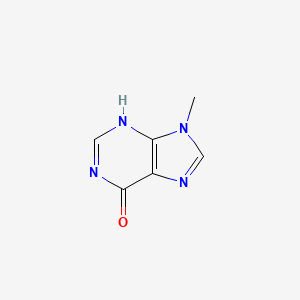

2,3-Dihydrazinylquinoxaline is a chemical compound with the formula C8H10N6 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2,3-Dihydrazinylquinoxaline and its derivatives has been a subject of interest in recent years. A study reported the synthesis of some novel tetrazolo[1,5-a]quinoxalines, N-pyrazoloquinoxalines, the corresponding Schiff bases, 1,2,4-triazinoquinoxalines and 1,2,4-triazoloquinoxalines . These compounds were synthesized via the reaction of the key intermediate hydrazinoquinoxalines with various reagents .Molecular Structure Analysis

The molecular structure of 2,3-Dihydrazinylquinoxaline is characterized by its formula C8H10N6 . The compound has a molecular weight of 190.21 .科学研究应用

抗菌活性:

- 由 2,3-二肼基喹喔啉合成的化合物表现出抗菌活性,其中一种化合物显示出广谱活性 (Soliman & Amer, 2012).

- 包括 2-肼基-3-甲基-6-硝基喹喔啉的新型喹喔啉杂环化合物对各种细菌菌株表现出有希望的抗菌特性 (Taiwo, Obafemi, & Akinpelu, 2021).

新型化合物的合成:

- 在稠合喹喔啉环系合成中利用 2,3-肼基喹喔啉-2-醇,从而产生各种新型化合物 (Waly, El-Gogary, & El-Sepelgy, 2009).

传感器技术:

- 2,3-二吡咯基喹喔啉衍生物作为无机阴离子的传感器,对特定阴离子显示出颜色和荧光变化 (Aldakov, Palacios, & Anzenbacher, 2005).

抗惊厥评价:

- 合成的 1-乙基-3-肼基喹喔啉-2-1 H -酮和相关化合物经过抗惊厥特性的评估,其中一些显示出高活性 (Bayoumi et al., 2012).

安全和危害

The safety data for 2,3-Dihydrazinylquinoxaline indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . The compound is classified as a warning signal word, and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and others .

未来方向

The future directions for 2,3-Dihydrazinylquinoxaline research could involve further exploration of its synthesis, characterization, and potential applications. For instance, recent advances in the synthesis of 2,3-fused quinazolinones, which are structurally similar to 2,3-Dihydrazinylquinoxaline, suggest potential avenues for future research . Additionally, the design and synthesis of new quinoxaline derivatives as potential histone deacetylase inhibitors targeting hepatocellular carcinoma indicate potential therapeutic applications .

作用机制

Target of Action

Quinoxaline derivatives, a broader class to which this compound belongs, have been reported to act as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

Quinoxaline derivatives are known to interact with their targets, such as kinases, by binding to their active sites . This binding can inhibit the activity of the target protein, leading to changes in cellular processes controlled by these proteins.

Biochemical Pathways

Kinase inhibitors, like some quinoxaline derivatives, can affect multiple pathways, including signal transduction pathways involved in cell growth and apoptosis . The inhibition of these pathways can lead to downstream effects such as reduced cell proliferation and induced cell death.

Pharmacokinetics

The pharmacokinetic behavior of most drugs determines the onset, duration, and intensity of a drug’s effect . Understanding these properties is crucial for predicting the bioavailability of the compound and its potential therapeutic effects.

Result of Action

The inhibition of kinases by quinoxaline derivatives can lead to reduced cell proliferation and induced cell death . These effects could potentially be used in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound . Furthermore, the interaction between the compound and the biological environment, including the presence of specific enzymes and transport proteins, can influence its absorption, distribution, metabolism, and excretion .

属性

IUPAC Name |

(3-hydrazinylquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEMNWRTZHXCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NN)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276452 | |

| Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73029-86-4 | |

| Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B7761240.png)